N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3-ethoxybenzamide
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Overview
Description
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3-ethoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their diverse applications in the medical, agricultural, and material science fields . The adamantane moiety in the compound adds to its stability and unique properties, making it a subject of interest in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3-ethoxybenzamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of adamantane-1-carbohydrazide.
Formation of Thiosemicarbazide: Adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues.
Final Product Formation: The 1,3,4-thiadiazole derivative is then reacted with 3-ethoxybenzoyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its pharmacophore properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound’s adamantane moiety enhances its ability to interact with hydrophobic pockets in proteins, while the thiadiazole ring can form hydrogen bonds and other non-covalent interactions . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine
Uniqueness
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3-ethoxybenzamide is unique due to the presence of the ethoxybenzamide moiety, which can enhance its solubility and bioavailability compared to other similar compounds . Additionally, the specific substitution pattern on the thiadiazole ring can lead to distinct biological activities .
Properties
Molecular Formula |
C21H25N3O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide |
InChI |
InChI=1S/C21H25N3O2S/c1-2-26-17-5-3-4-16(9-17)18(25)22-20-24-23-19(27-20)21-10-13-6-14(11-21)8-15(7-13)12-21/h3-5,9,13-15H,2,6-8,10-12H2,1H3,(H,22,24,25) |
InChI Key |
MZWNIFFSRTXYOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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